molecular formula C10H9NO2 B12045478 (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone CAS No. 71963-72-9

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone

Cat. No.: B12045478
CAS No.: 71963-72-9
M. Wt: 175.18 g/mol
InChI Key: HHPTWKXNGPGQJH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,3-oxazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylacetic acid with acetic anhydride and ammonium acetate, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenyl-1,3-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

4-Methyl-2-phenyl-1,3-oxazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and cellular processes.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1,3-oxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Phenyl-1,3-oxazol-5-ol
  • 4-Methyl-1,3-oxazol-5-ol
  • 2-Methyl-1,3-oxazol-5-ol

Comparison: 4-Methyl-2-phenyl-1,3-oxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

CAS No.

71963-72-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(4S)-4-methyl-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1

InChI Key

HHPTWKXNGPGQJH-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1C(=O)OC(=N1)C2=CC=CC=C2

Canonical SMILES

CC1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.